molecular formula C21H13NO5 B12469068 Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12469068
M. Wt: 359.3 g/mol
InChI Key: GDUQZCRCRBKNJU-UHFFFAOYSA-N
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Description

Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group attached to a 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with phthalic anhydride under acidic conditions to form the isoindole core. This intermediate is then esterified with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anticancer effects could be linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like the p53 pathway .

Properties

Molecular Formula

C21H13NO5

Molecular Weight

359.3 g/mol

IUPAC Name

phenyl 2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H13NO5/c23-18-9-5-4-8-17(18)22-19(24)15-11-10-13(12-16(15)20(22)25)21(26)27-14-6-2-1-3-7-14/h1-12,23H

InChI Key

GDUQZCRCRBKNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4O

Origin of Product

United States

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